ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate
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Overview
Description
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an azetidine ring
Mechanism of Action
Target of Action
The primary target of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, this compound disrupts several biochemical pathways that are crucial for the survival and proliferation of cancer cells
Pharmacokinetics
It is known that the compound is highly soluble in dmso , suggesting that it may have good bioavailability.
Result of Action
The inhibition of the RET protein by this compound leads to a decrease in the survival and proliferation of cancer cells . In vitro studies have shown that this compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with azetidine and benzoate derivatives. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole and pyrimidine derivatives are known to be effective.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1H-pyrazol-1-yl)benzoate: Similar structure but lacks the pyrimidine and azetidine rings.
4-(1H-pyrazol-1-yl)pyrimidine: Contains the pyrazole and pyrimidine rings but lacks the azetidine and benzoate components.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the pyrazole, pyrimidine, and benzoate components.
Uniqueness
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate is unique due to its combination of pyrazole, pyrimidine, azetidine, and benzoate moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUACCOCSVBZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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